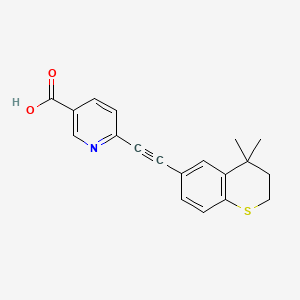

Tazarotenic acid

Descripción

Propiedades

IUPAC Name |

6-[2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S/c1-19(2)9-10-23-17-8-4-13(11-16(17)19)3-6-15-7-5-14(12-20-15)18(21)22/h4-5,7-8,11-12H,9-10H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIBKLWBVJPOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152094 | |

| Record name | Agn 190299 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118292-41-4 | |

| Record name | Tazarotenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118292-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Agn 190299 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118292414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agn 190299 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAZAROTENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85FDJ14553 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tazarotenic Acid: A Technical Guide to the Mechanism of Action in Keratinocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tazarotene is a third-generation, receptor-selective topical retinoid prodrug that is rapidly hydrolyzed by esterases in the skin to its active form, tazarotenic acid.[1] This guide provides an in-depth technical overview of the molecular mechanisms through which this compound exerts its therapeutic effects on keratinocytes, with a focus on its utility in hyperproliferative and inflammatory skin disorders such as psoriasis and acne vulgaris. This compound modulates gene expression by selectively binding to and activating specific nuclear retinoic acid receptors (RARs), leading to the normalization of keratinocyte differentiation and proliferation, and a reduction in inflammatory responses.[2][3] This document details the core signaling pathways, summarizes key quantitative data on receptor binding and gene expression, provides methodologies for relevant experimental protocols, and includes visual diagrams of the molecular interactions.

Core Mechanism of Action: Selective RARβ/γ Agonism

The primary mechanism of action for this compound involves its function as a selective agonist for the retinoic acid receptor (RAR) subtypes beta (RARβ) and gamma (RARγ).[3][4] Unlike older retinoids, it has no significant affinity for retinoid X receptors (RXRs). The process begins with the conversion of the tazarotene prodrug to this compound within the keratinocyte.

The key steps are as follows:

-

Cellular Uptake and Conversion: Topically applied tazarotene penetrates the stratum corneum and enters the keratinocyte, where cellular esterases rapidly convert it to this compound.

-

Nuclear Translocation and Receptor Binding: this compound translocates to the nucleus and binds with high affinity and selectivity to RARβ and RARγ.

-

Heterodimerization and DNA Binding: The ligand-bound RAR forms a heterodimer with an RXR. This this compound-RAR/RXR complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: Binding of the complex to RAREs initiates the recruitment of co-activator or co-repressor proteins, which modulates the transcription of downstream genes, ultimately altering protein synthesis and cellular behavior.

Signaling Pathways

This compound influences two principal signaling pathways within keratinocytes:

-

Direct Gene Activation via RAREs: This is the canonical pathway where the this compound-RAR/RXR complex directly upregulates the expression of genes containing RAREs. A critical set of these genes are the Tazarotene-Induced Genes (TIGs), including TIG1, TIG2, and TIG3. TIG3, in particular, is a putative tumor suppressor that inhibits cellular proliferation.

-

Antagonism of Pro-inflammatory Transcription Factors: this compound also exerts its effects by negatively interfering with other signaling pathways. It acts as an antagonist of Activator Protein-1 (AP-1), a transcription factor composed of c-Jun and c-Fos that promotes inflammation and cell proliferation. By inhibiting AP-1 activity, tazarotene reduces the expression of inflammatory molecules and hyperproliferative markers. Furthermore, RAR signaling can block the NF-IL-6 (Nuclear Factor for Interleukin-6) activation pathway, contributing to its anti-inflammatory effects.

Quantitative Data Presentation

The therapeutic efficacy of this compound is rooted in its potent and selective interaction with RARs and its subsequent impact on gene expression and cellular processes.

Table 1: Receptor Binding and Transactivation

| Ligand | Receptor Subtype | Binding Affinity (Ki / Kd) | Transactivation (EC50) | Reference |

| This compound | RARβ / RARγ | High affinity, selective for β/γ subtypes | Not specified | |

| This compound | RARα | Low affinity | Not specified | |

| This compound | RXRs | No significant affinity | Not applicable | |

| AGN 193109 (Pan-RAR Antagonist) | RARα, RARβ, RARγ | Kd ≈ 2-3 nM | Not applicable |

Note: Specific Ki or Kd values for this compound are not consistently reported in publicly available literature, but its high affinity and selectivity for RARβ/γ are well-established.

Table 2: Modulation of Gene and Protein Expression in Keratinocytes

| Gene/Protein Target | Effect | Quantitative Change | Condition | Reference |

| TIG3 (Tazarotene-Induced Gene 3) | Upregulation | >4-fold increase in mRNA | Tazarotene-treated keratinocyte culture | |

| TIG3 | Upregulation | 4-fold increase in mRNA | Tazarotene-treated keratinocyte culture | |

| TIG3 | Upregulation | 2- to 3-fold increase in mRNA | 6 hours of tazarotene treatment | |

| KRT6 / KRT16 (Hyperproliferative Keratins) | Downregulation | Significant reduction | Tazarotene-treated skin | |

| MRP-8 (Migration Inhibitory Factor-Related Protein 8) | Downregulation | Significant reduction | In vivo psoriatic lesions | |

| SKALP (Skin-Derived Antileukoproteinase) | Downregulation | Significant reduction | In vivo psoriatic lesions | |

| TNF-α (Tumor Necrosis Factor-alpha) | Downregulation | Reduction from 7.94 pg/mL to 2.04 pg/mL | Psoriatic lesions, 2 weeks of HP/TAZ lotion | |

| IL-6 (Interleukin-6) | Downregulation | Significant reduction | Tazarotene-treated keratinocytes |

Table 3: Cellular Effects on Keratinocytes

| Cellular Process | Effect | Quantitative Measure | Condition | Reference |

| Proliferation | Inhibition | Effective at doses > 0.1 µM | Cultured normal human keratinocytes | |

| Differentiation | Normalization | N/A | Psoriatic lesions | |

| Inflammation | Inhibition | N/A | Psoriatic lesions |

Experimental Protocols

The following are summarized methodologies for key experiments used to elucidate the mechanism of action of this compound.

Protocol: RAR Competitive Binding Assay

This assay determines the binding affinity of this compound for specific RAR subtypes by measuring its ability to displace a radiolabeled ligand.

-

Receptor Preparation: Express and purify recombinant human RARα, RARβ, or RARγ ligand-binding domains (LBDs).

-

Reaction Mixture: In a 96-well plate, combine the purified RAR-LBD with a constant concentration of a radiolabeled RAR agonist (e.g., [3H]-all-trans retinoic acid) in a suitable binding buffer.

-

Competitive Binding: Add varying concentrations of unlabeled this compound (competitor) to the wells. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Incubation: Incubate the plate at 4°C for 2-4 hours to reach binding equilibrium.

-

Separation: Separate receptor-bound from free radioligand using a method like filtration through a glass fiber filter mat, which traps the larger receptor-ligand complexes.

-

Quantification: Measure the radioactivity retained on the filter for each well using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and convert it to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol: Keratinocyte Culture and Tazarotene Treatment

-

Cell Source: Isolate primary human epidermal keratinocytes from neonatal foreskin or adult skin biopsies via enzymatic digestion (e.g., dispase followed by trypsin).

-

Culture Conditions: Culture cells in a serum-free keratinocyte growth medium (e.g., KSFM) at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells when they reach 70-80% confluency. Use gentle dissociation reagents (e.g., TrypLE™) to detach cells.

-

Tazarotene Treatment: Prepare a stock solution of tazarotene or this compound in DMSO. When cells are at the desired confluency, replace the medium with fresh medium containing the desired final concentration of the retinoid (e.g., 0.1 µM - 1 µM) or vehicle (DMSO) as a control.

-

Incubation: Treat cells for the desired time period (e.g., 6, 24, 48 hours) before harvesting for downstream analysis.

Protocol: Gene Expression Analysis by RT-qPCR

This protocol quantifies changes in mRNA levels of target genes like TIG3 and KRT16.

-

RNA Isolation: Following treatment, wash keratinocytes with PBS and lyse the cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., from an RNeasy Mini Kit). Homogenize the lysate and isolate total RNA according to the kit manufacturer's protocol.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis (Reverse Transcription): Convert 1 µg of total RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

qPCR Reaction Setup: Prepare a qPCR master mix containing SYBR Green dye, DNA polymerase, dNTPs, and forward and reverse primers specific to the gene of interest (e.g., TIG3) and a housekeeping gene (e.g., GAPDH, ACTB).

-

qPCR Amplification: Run the reaction on a real-time PCR cycler. A typical program includes an initial denaturation step (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 60s).

-

Data Analysis: Determine the cycle threshold (CT) for each gene. Calculate the relative change in gene expression using the 2-ΔΔCT method, normalizing the target gene expression to the housekeeping gene and comparing the treated sample to the vehicle control.

Conclusion

This compound operates through a precise, receptor-selective mechanism in keratinocytes. By acting as a potent agonist for RARβ and RARγ, it orchestrates a dual-pronged therapeutic effect: the direct upregulation of antiproliferative and differentiation-promoting genes (e.g., TIG3) and the indirect suppression of pro-inflammatory and hyperproliferative pathways (e.g., AP-1). This targeted modulation of gene expression normalizes keratinocyte function, reduces inflammation, and reverses the pathological hallmarks of diseases like psoriasis and acne. The quantitative data, though requiring further research for complete characterization, strongly support this mechanism. The experimental protocols outlined provide a robust framework for further investigation into the nuanced effects of this and other novel retinoids in dermatological drug development.

References

- 1. Exploring tazarotene’s role in dermatology - Cosmoderma [cosmoderma.org]

- 2. Topical tazarotene therapy for psoriasis, acne vulgaris, and photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

Tazarotenic Acid: A Deep Dive into Retinoic Acid Receptor Selectivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tazarotenic acid, the active metabolite of the topical retinoid prodrug tazarotene, represents a significant advancement in the therapeutic application of retinoids. Its clinical efficacy in treating conditions such as psoriasis and acne is intrinsically linked to its specific interactions with nuclear retinoic acid receptors (RARs). This technical guide provides a comprehensive overview of the retinoic acid receptor selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Concept: Receptor-Selective Retinoid Action

Tazarotene is a third-generation synthetic retinoid.[1] Upon topical administration, tazarotene undergoes rapid hydrolysis by esterases in the skin to form its active carboxylic acid metabolite, this compound.[2] The therapeutic effects of this compound are mediated through its binding to and activation of retinoic acid receptors (RARs), which are ligand-dependent transcription factors.[3] There are three main subtypes of RARs: RARα, RARβ, and RARγ.[4] this compound exhibits a distinct selectivity profile, preferentially binding to and transactivating RARβ and RARγ over RARα.[2] It is well-established that this compound does not bind to retinoid X receptors (RXRs). This receptor selectivity is believed to contribute to its therapeutic efficacy while potentially minimizing some of the side effects associated with less selective retinoids.

Quantitative Analysis of Receptor Selectivity

Table 1: Retinoic Acid Receptor Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Kd, nM) | Reference |

| RARα | >1000 | |

| RARβ | 400 | |

| RARγ | 81 |

Kd (dissociation constant) is a measure of binding affinity; a lower Kd value indicates a higher binding affinity.

Based on available data, the ranked order of this compound binding affinity to RARs is RARβ > RARγ >> RARα.

Table 2: Retinoic Acid Receptor Transactivation Potency of this compound

| Receptor Subtype | Transactivation Potency (EC50, nM) | Reference |

| RARα | >1000 | |

| RARβ | 734 | |

| RARγ | 32 |

EC50 (half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates greater potency.

Signaling Pathway and Mechanism of Action

Upon binding to RARβ and RARγ, this compound induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes. This ligand-receptor complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This modulation of gene expression is central to the therapeutic effects of this compound, influencing processes such as cell differentiation, proliferation, and inflammation.

A key mechanism of action involves the regulation of specific gene families, such as the Tazarotene-Induced Genes (TIGs). Tazarotene has been shown to upregulate the expression of TIG1 and TIG2, which are thought to play a role in its anti-proliferative and differentiation-inducing effects in keratinocytes. Conversely, this compound can also act as an antagonist of AP1 (c-jun/c-fos), a transcription factor involved in cellular proliferation and inflammation, by inhibiting the transcription of related genes.

Experimental Protocols

The determination of RAR selectivity for this compound relies on two key experimental approaches: competitive radioligand binding assays to assess binding affinity (Kd) and reporter gene assays to evaluate transcriptional activation (EC50).

Competitive Radioligand Binding Assay

This assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to specific RAR subtypes.

Methodology:

-

Receptor Preparation: Nuclear extracts containing recombinant human RARα, RARβ, or RARγ are prepared from transfected cells (e.g., COS-7 cells). The protein concentration of the extracts is determined using a standard protein assay.

-

Radioligand: A high-affinity, radiolabeled retinoid, such as [3H]-all-trans-retinoic acid, is used.

-

Competition Binding: A constant concentration of the radioligand and nuclear extract for a specific RAR subtype are incubated with increasing concentrations of unlabeled this compound.

-

Incubation: The reaction mixtures are incubated at 4°C for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand-receptor complexes are separated from the unbound radioligand using a method such as filtration through glass fiber filters.

-

Quantification: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (and subsequently Kd) value is then calculated using the Cheng-Prusoff equation.

Reporter Gene Transactivation Assay

This cell-based assay measures the ability of this compound to activate the transcriptional activity of specific RAR subtypes.

Methodology:

-

Cell Culture and Transfection: A suitable mammalian cell line (e.g., HeLa or HEK293T) is cotransfected with two plasmids:

-

An expression vector encoding the full-length human RARα, RARβ, or RARγ.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with RAREs.

-

-

Compound Treatment: The transfected cells are treated with increasing concentrations of this compound.

-

Incubation: Cells are incubated for a period of 24-48 hours to allow for receptor activation and reporter gene expression.

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

-

Data Analysis: The luciferase activity is normalized to a control (e.g., co-transfected β-galactosidase expression vector or total protein concentration). The EC50 value, representing the concentration of this compound that produces 50% of the maximal transcriptional activation, is determined from the dose-response curve.

Conclusion

This compound exhibits a distinct and selective profile for retinoic acid receptors, with a clear preference for RARβ and RARγ. This selectivity, quantified through binding and transactivation assays, underpins its mechanism of action, which involves the precise modulation of gene expression programs related to cell differentiation, proliferation, and inflammation. The detailed experimental protocols and pathway visualizations provided in this guide offer a foundational understanding for researchers and drug development professionals working with this and other receptor-selective retinoids. Further research into the nuanced interactions of this compound with its target receptors will continue to illuminate its therapeutic potential and guide the development of next-generation dermatological treatments.

References

- 1. Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tazarotene--first of a new generation of receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eubopen.org [eubopen.org]

- 4. immune-system-research.com [immune-system-research.com]

Tazarotenic Acid: A Technical Guide to Downstream Gene Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tazarotene is a third-generation, receptor-selective topical retinoid that is a mainstay in the treatment of various dermatological conditions, including psoriasis, acne vulgaris, and photoaging.[1][2][3] It functions as a prodrug, rapidly hydrolyzed in the skin to its active form, tazarotenic acid.[2] This technical guide provides an in-depth overview of the downstream gene targets of this compound, detailing its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to identify and quantify its effects on gene expression.

Mechanism of Action

This compound exerts its therapeutic effects by modulating gene expression. Its primary mechanism involves the selective binding to and activation of retinoic acid receptors (RARs), with a particular affinity for the RAR-β and RAR-γ subtypes.[4] These receptors are ligand-dependent transcription factors that, upon binding to this compound, form heterodimers with retinoid X receptors (RXRs). This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes, thereby initiating or suppressing gene transcription.

In addition to direct gene regulation via RAREs, this compound can also antagonize the activity of the activator protein-1 (AP-1) transcription factor. AP-1, a complex of proteins from the Jun and Fos families, is implicated in cellular proliferation and inflammation. By inhibiting AP-1, this compound further contributes to its anti-proliferative and anti-inflammatory effects.

Signaling Pathways

Retinoic Acid Receptor (RAR) Signaling Pathway

The canonical pathway for this compound's action is through the RAR signaling cascade. This pathway is initiated by the conversion of the prodrug tazarotene to its active form, this compound, which then translocates into the nucleus to engage with its target receptors.

References

- 1. [Alteration of tazarotene induced gene-2 expression in psoriasis vulgaris] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of tazarotene action in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Up-regulation of elafin/SKALP gene expression in psoriatic epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Functions of Tazarotene-Induced Genes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tazarotene, a third-generation synthetic retinoid, is a prodrug that is converted to its active form, tazarotenic acid. This active metabolite selectively binds to retinoic acid receptors (RARs), primarily RAR-β and RAR-γ, modulating gene expression to regulate cellular proliferation, differentiation, and inflammation.[1][2] This activity profile has led to its successful use in the treatment of psoriasis, acne vulgaris, and photoaging.[1][3][4] A key aspect of tazarotene's mechanism of action is the induction of a specific set of genes, aptly named Tazarotene-Induced Genes (TIGs). This technical guide provides an in-depth exploration of the core TIGs—TIG1, TIG2, and TIG3—focusing on their biological functions, associated signaling pathways, and the experimental methodologies used to elucidate their roles.

Core Biological Functions of Tazarotene-Induced Genes

The Tazarotene-Induced Genes—TIG1 (RARRES1), TIG2 (RARRES2/Chemerin), and TIG3 (RARRES3)—are crucial mediators of tazarotene's therapeutic effects and have emerged as significant players in a variety of biological processes, from tumor suppression to metabolic regulation.

TIG1 (Retinoic Acid Receptor Responder 1 - RARRES1)

Initially identified as a novel gene upregulated by tazarotene in skin raft cultures, TIG1 is a putative tumor suppressor gene. Its expression is frequently silenced in a variety of cancers, including prostate, breast, lung, and gastric cancers, often through hypermethylation of its promoter region.

The primary functions of TIG1 include:

-

Tumor Suppression: TIG1 expression has been shown to inhibit the growth and invasion of cancer cells. Re-expression of TIG1 in cancer cell lines can induce apoptosis and suppress tumorigenicity. In melanoma, TIG1 expression is associated with decreased cell viability and increased cell death.

-

Induction of Endoplasmic Reticulum (ER) Stress: TIG1 can trigger an ER stress response, leading to apoptosis. This is mediated through the upregulation of ER stress-related genes such as HERPUD1, BIP, and DDIT3.

-

Metabolic Regulation: TIG1 is implicated in the regulation of cellular metabolism. It can induce autophagy and modulate the mTOR and SIRT1 signaling pathways, which are key regulators of energy homeostasis.

-

Cell Differentiation: TIG1 plays a role in normal cellular differentiation processes.

TIG2 (Retinoic Acid Receptor Responder 2 - Chemerin)

TIG2, also widely known as chemerin, is a secreted chemoattractant protein that acts as a ligand for the G protein-coupled receptor CMKLR1. It is a multifaceted adipokine involved in both inflammatory and metabolic processes.

Key biological functions of TIG2/Chemerin include:

-

Immune Cell Trafficking: Chemerin is a potent chemoattractant for various immune cells, including dendritic cells, macrophages, and natural killer (NK) cells, playing a role in the bridge between innate and adaptive immunity.

-

Metabolic Regulation: Circulating chemerin levels are often elevated in individuals with obesity and metabolic syndrome. It is involved in adipogenesis and glucose metabolism.

-

Inflammation: Chemerin can have both pro- and anti-inflammatory roles depending on the context. It is upregulated in inflammatory conditions like psoriasis but can also participate in the resolution of inflammation.

-

Cancer: The role of TIG2 in cancer is complex and appears to be context-dependent. While it is downregulated in skin squamous cell carcinoma, its role in other cancers is still under investigation.

TIG3 (Retinoic Acid Receptor Responder 3 - RARRES3)

TIG3 is another member of the TIG family with well-established tumor suppressor functions. Its expression is reduced in hyperproliferative diseases like psoriasis and various cancers.

The principal biological functions of TIG3 are:

-

Tumor Suppression and Apoptosis: TIG3 is a potent inducer of apoptosis in cancer cells. In skin cancer cells, TIG3 expression leads to reduced cell proliferation and the induction of apoptosis through the activation of caspases 3 and 9. This process involves the downregulation of Inhibitor of Apoptosis Proteins (IAPs) like cIAP-1 and Livin.

-

Cell Cycle Arrest: TIG3 can induce cell cycle arrest at the G1/S transition by downregulating cyclins D1 and E and upregulating the cyclin-dependent kinase inhibitor p21.

-

Keratinocyte Differentiation: In normal keratinocytes, TIG3 promotes terminal differentiation, a process that is distinct from its apoptotic function in cancer cells. This involves interaction with and activation of type I transglutaminase.

-

Modulation of Signaling Pathways: TIG3 has been shown to possess phospholipase activity and can modulate signaling pathways such as the Ras and Wnt/β-catenin pathways.

Data Presentation: Quantitative Expression and Methylation of TIGs

Table 1: Quantitative Expression of TIG1 (RARRES1) in Cancer vs. Normal Tissue

| Cancer Type | Tissue Type | Method | Finding | Fold Change/p-value | Reference |

| Hepatocellular Carcinoma (HCC) | Tumor vs. Adjacent Noncancerous | qRT-PCR | Significantly lower mRNA expression in tumor | p < 0.001 | |

| Gastric Cancer | Tumor vs. Adjacent Noncancerous | Semiquantitative RT-PCR | Decreased expression in 77.5% of primary carcinomas | Not specified | |

| Non-Small Cell Lung Cancer (NSCLC) | Tumor vs. Adjacent Noncancerous | Western Blot | Significantly reduced average protein level in tumors | p=0.0024 | |

| Breast Cancer (Basal-like) | Cell Lines | Gene Expression Analysis | Highest expression in basal-like TNBCs | Not specified |

Table 2: Promoter Methylation of TIG1 (RARRES1) in Human Cancers

| Cancer Type | Tissue/Cell Line | Method | Frequency of Hypermethylation | p-value | Reference |

| Various Cancers | 53 Cancer Cell Lines | Methylation-Specific PCR | Strongly associated with loss of expression | p < 0.001 | |

| Esophageal Squamous Cell Carcinoma | 28 Primary Tumors | Methylation-Specific PCR | 17.9% | Not specified | |

| Prostate Cancer | 50 Primary Tumors | Methylation-Specific PCR | 52% | Not specified | |

| Gastric Cancer | 80 Primary Tumors | Methylation-Specific PCR | Associated with malignant progression | Not specified |

Table 3: Quantitative Levels of TIG2 (Chemerin) in Metabolic Syndrome

| Study Cohort | MetS Patients (n) | Control (n) | Chemerin Levels in MetS (mean ± SD) | Chemerin Levels in Control (mean ± SD) | p-value | Reference |

| Mexican-American Population | Not specified | Not specified | Higher in females (188.5 ± 65.3 ng/mL) vs. males (168.2 ± 55.7 ng/mL) | Not applicable | p < 0.0001 | |

| Pima Indians | 114 (T2D) | 142 (NGT) | 296.5 ± 61.2 ng/mL (BMI >30) | 222.7 ± 67.1 ng/mL (BMI <25) | p = 6.2 x 10⁻⁵ | |

| Chinese Children and Adolescents | 58 (Obese) | 30 (Control) | 94.83 ± 5.99 ng/mL | 56.43 ± 4.16 ng/mL | p < 0.001 | |

| Patients with Suspected CAD | 84 (MetS) | 46 (Control) | 120.47 ± 25.32 ng/mL | 90.4 ± 11.4 ng/mL | p < 0.001 |

Table 4: Quantitative Expression of TIG3 (RARRES3) in Psoriasis

| Comparison | Method | Finding | Fold Change/p-value | Reference |

| Lesional vs. Non-lesional Psoriatic Skin | DNA Microarray | Differentially expressed | Not specified | |

| Psoriatic Lesions vs. Normal Skin | RNA Sequencing | Significantly downregulated genes in PPAR signaling pathway | Not specified for TIG3 |

Signaling Pathways

Tazarotene-Induced Gene 1 (TIG1) Signaling

Tazarotene, upon conversion to this compound, binds to RARs in the nucleus, leading to the transcription of TIG1. TIG1, a transmembrane protein, can influence multiple downstream pathways. One key pathway involves the inhibition of the mTOR signaling cascade, a central regulator of cell growth and proliferation. TIG1 interacts with VAC14, which in turn modulates the mTORC1 complex, leading to decreased phosphorylation of its downstream effector, p70 S6 kinase. This inhibition of mTOR signaling contributes to the anti-proliferative effects of TIG1. Additionally, TIG1 expression can induce endoplasmic reticulum (ER) stress, activating the unfolded protein response (UPR) and ultimately leading to apoptosis.

Tazarotene-Induced Gene 2 (TIG2/Chemerin) Signaling

TIG2, or chemerin, is secreted from the cell and undergoes proteolytic cleavage to become its active form. Active chemerin binds to the G protein-coupled receptor CMKLR1 on target cells, which is predominantly coupled to the Gαi/o subunit of the heterotrimeric G protein. This binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, the Gβγ subunits can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including immune cell chemotaxis and the regulation of metabolic processes. The chemerin/CMKLR1 axis can also activate the MAPK/ERK and RhoA/ROCK signaling pathways.

Tazarotene-Induced Gene 3 (TIG3) Apoptosis Pathway

Tazarotene induces the expression of TIG3, a protein with tumor-suppressive functions. In cancer cells, TIG3 promotes apoptosis through the intrinsic mitochondrial pathway. TIG3 expression leads to the downregulation of Inhibitor of Apoptosis Proteins (IAPs), such as cIAP-1 and Livin. This relieves the inhibition on caspases. The exact mechanism of how TIG3 downregulates IAPs is under investigation but may involve post-transcriptional or post-translational regulation. The reduction in IAPs allows for the activation of initiator caspases, such as caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3. Active caspase-3 orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. While caspase-8 is the initiator caspase of the extrinsic pathway, some crosstalk can occur, and its activation has also been observed downstream of caspase-3 and -9 in certain contexts.

References

- 1. [Quantitative analysis of Tiam1 expression in lung cancer and its clinical significance] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]

- 3. Tazarotene-Induced Gene 3 (TIG3) Induces Apoptosis in Melanoma Cells Through the Modulation of Inhibitors of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression of RARRES1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

Unveiling Novel Cellular Interactions of Tazarotenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tazarotenic acid, the active metabolite of the third-generation topical retinoid tazarotene, is a cornerstone in the treatment of various dermatological conditions, including psoriasis, acne, and photoaging.[1] Its therapeutic efficacy has long been attributed to its selective interaction with retinoic acid receptors (RARs), modulating gene expression to control cellular proliferation and differentiation. However, recent scientific investigations have unveiled a novel and significant cellular interaction, identifying this compound as the first xenobiotic substrate for the cytochrome P450 enzymes CYP26A1 and CYP26B1. This discovery opens new avenues for understanding its metabolism, potential drug interactions, and overall mechanism of action. This technical guide provides an in-depth exploration of both the canonical and newly discovered cellular interactions of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and metabolic processes.

Core Cellular Interactions of this compound

This compound exerts its biological effects through a multi-faceted approach, primarily by engaging with the nuclear retinoic acid receptors and, as recently discovered, by serving as a substrate for specific metabolic enzymes.

Canonical Pathway: Retinoic Acid Receptor (RAR) Modulation

The principal mechanism of this compound involves its function as a selective agonist for the retinoic acid receptor (RAR) family of nuclear receptors.[2] Upon topical application, the prodrug tazarotene is rapidly hydrolyzed by esterases in the skin to form its active form, this compound.[3]

This active metabolite binds to all three subtypes of RARs (RARα, RARβ, and RARγ), exhibiting a relative selectivity for RARβ and RARγ.[1][2] This binding event initiates a cascade of molecular events that ultimately alter gene transcription. The this compound-RAR complex translocates to the cell nucleus, where it binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.

This interaction can lead to two primary outcomes:

-

Transcriptional Activation: The complex recruits co-activator proteins to the promoter, initiating the transcription of genes involved in normalizing cellular differentiation and reducing hyperproliferation of keratinocytes. This is particularly relevant in the context of psoriasis. A key set of genes induced by this pathway are the Tazarotene-Induced Genes (TIGs), including TIG1, TIG2, and TIG3.

-

Transcriptional Repression: The complex can also act as an antagonist to the activator protein-1 (AP-1) transcription factor, which is composed of c-Jun and c-Fos. By inhibiting AP-1 activity, this compound can reduce the expression of pro-inflammatory molecules, contributing to its anti-inflammatory effects.

Novel Interaction: Metabolism by CYP26A1 and CYP26B1

A significant advancement in the understanding of this compound's cellular journey is the discovery of its role as a substrate for the cytochrome P450 enzymes CYP26A1 and CYP26B1. These enzymes are primarily known for their role in metabolizing all-trans retinoic acid (at-RA), and the identification of a xenobiotic substrate is a novel finding.

This interaction is crucial as it represents a previously unknown metabolic pathway for this compound. In vitro studies have demonstrated that CYP26A1 and CYP26B1 catalyze the oxidative metabolism of this compound, leading to the formation of several metabolites, including this compound sulfoxide, this compound sulfone, and a hydroxylated metabolite. Homology modeling and docking studies predict that the benzothiopyranyl moiety of this compound is oriented towards the heme group of these enzymes, facilitating its oxidation.

Quantitative Data on Cellular Interactions

The interaction of this compound with CYP26A1 and CYP26B1 has been characterized by determining the enzyme kinetic parameters for the formation of its primary metabolites.

| Enzyme | Metabolite | Km (μM) | kcat (min⁻¹) | Intrinsic Clearance (Vmax/Km) |

| CYP26A1 | This compound Sulfoxide | 7.8 | 1.5 | 0.19 |

| Hydroxylated Metabolite | 5.6 | 2.3 | 0.41 | |

| CYP26B1 | This compound Sulfoxide | 10.2 | 2.1 | 0.21 |

| Hydroxylated Metabolite | 8.9 | 3.0 | 0.34 |

Data adapted from in vitro studies with recombinant enzymes.

These data indicate that both CYP26A1 and CYP26B1 efficiently metabolize this compound, with a preference for the formation of the hydroxylated metabolite. The intrinsic clearance values suggest a slightly higher efficiency for CYP26A1 in metabolizing this compound compared to CYP26B1.

Experimental Protocols

In Vitro Metabolism of this compound by Recombinant CYP26 Enzymes

This protocol outlines the key steps for assessing the metabolic profile of this compound when incubated with recombinant CYP26A1 and CYP26B1.

Objective: To identify and characterize the metabolites of this compound formed by CYP26A1 and CYP26B1.

Materials:

-

Recombinant human CYP26A1 and CYP26B1 enzymes

-

Purified human NADPH-cytochrome P450 reductase

-

This compound

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH

-

Methanol (for quenching reaction)

-

LC-MS/MS system for metabolite analysis

Procedure:

-

Prepare incubation mixtures in 100 mM potassium phosphate buffer (pH 7.4) with a final volume of 100 μl.

-

Add 20 nM of recombinant CYP26A1 or CYP26B1 enzyme.

-

Add 200 nM of purified human reductase.

-

Add this compound to a final concentration of 10 μM.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubate at 37°C for 30 minutes.

-

Prepare control incubations in the absence of NADPH.

-

Terminate the reaction by adding an equal volume of cold methanol.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant for metabolites using a validated LC-MS/MS method.

Conclusion and Future Directions

The understanding of this compound's cellular interactions has evolved significantly with the identification of its metabolism by CYP26A1 and CYP26B1. This novel interaction complements its well-established mechanism of action through RAR modulation. For researchers and drug development professionals, this discovery has several implications:

-

Drug Metabolism and Pharmacokinetics: The involvement of CYP26 enzymes in this compound clearance provides a more complete picture of its pharmacokinetic profile.

-

Potential for Drug-Drug Interactions: Co-administration of this compound with inhibitors or inducers of CYP26A1 and CYP26B1 could potentially alter its efficacy and safety profile.

-

Development of Novel Therapeutics: A deeper understanding of the structural requirements for binding to both RARs and CYP26 enzymes could inform the design of next-generation retinoids with improved therapeutic indices.

Future research should focus on the in vivo relevance of the CYP26-mediated metabolism of this compound and its contribution to the overall clinical effects and potential for variability in patient response. Further exploration of the downstream effects of TIG gene induction and AP-1 antagonism will also continue to refine our understanding of this potent therapeutic agent.

References

The Role of Tazarotenic Acid in Epidermal Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tazarotenic acid, the active metabolite of the third-generation topical retinoid tazarotene, plays a significant role in the modulation of epidermal differentiation. This technical guide provides an in-depth overview of the molecular mechanisms underlying the action of this compound, with a focus on its interaction with retinoic acid receptors (RARs) and the subsequent downstream effects on gene expression. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key signaling pathways and workflows to support further research and drug development in dermatology.

Introduction

Normal epidermal differentiation is a highly regulated process of keratinocyte maturation, culminating in the formation of the stratum corneum, the skin's primary protective barrier. Aberrations in this process are central to the pathophysiology of various dermatological disorders, including psoriasis and acne. This compound has demonstrated clinical efficacy in treating these conditions by normalizing keratinocyte differentiation and proliferation. This guide delves into the core mechanisms driving these therapeutic effects.

Mechanism of Action of this compound

Tazarotene is a prodrug that is rapidly hydrolyzed to its active form, this compound, by esterases in the skin. The primary mechanism of action of this compound involves its selective binding to and activation of nuclear retinoic acid receptors (RARs), with a preference for RARβ and RARγ subtypes.[1][2][3] Unlike some other retinoids, this compound does not bind to retinoid X receptors (RXRs).[3]

Upon binding to RARs, the this compound-RAR complex forms a heterodimer with an RXR. This heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, leading to the modulation of their transcription.[1] This results in the normalization of keratinocyte differentiation and a reduction in hyperproliferation.

Signaling Pathway

The signaling cascade initiated by this compound involves the direct regulation of gene expression. Key events include:

-

Cellular Uptake and Conversion: Topically applied tazarotene penetrates the epidermis and is converted to this compound.

-

Receptor Binding: this compound enters the nucleus and binds to RARs, primarily RARβ and RARγ.

-

Heterodimerization: The ligand-bound RAR forms a heterodimer with an RXR.

-

DNA Binding: The RAR/RXR heterodimer binds to RAREs on the DNA.

-

Transcriptional Regulation: This binding modulates the transcription of genes involved in epidermal differentiation and proliferation.

Effects on Epidermal Differentiation Markers and Gene Expression

This compound modulates the expression of several key genes and proteins involved in epidermal differentiation, leading to a more normalized phenotype.

Downregulation of Hyperproliferation and Abnormal Differentiation Markers

In hyperproliferative conditions like psoriasis, certain markers of keratinocyte differentiation are abnormally expressed. This compound has been shown to downregulate these markers:

-

Keratins: It reduces the expression of hyperproliferative keratins K6 and K16.

-

Cornified Envelope Precursors: this compound downregulates the expression of involucrin and loricrin, which are major components of the cornified envelope.

-

Transglutaminase: The activity of transglutaminase-1 (TGM1), an enzyme crucial for cross-linking proteins in the cornified envelope, is also reduced.

Upregulation of Tazarotene-Induced Genes (TIGs)

A key aspect of this compound's mechanism is the upregulation of a specific set of genes known as Tazarotene-Induced Genes (TIGs):

-

TIG1 (Tazarotene-Induced Gene 1): Also known as Retinoic Acid Receptor Responder 1 (RARRES1), TIG1 is a tumor suppressor gene that is highly upregulated by tazarotene.

-

TIG2 (Tazarotene-Induced Gene 2): Also known as Chemerin, TIG2 is involved in regulating adipogenesis and inflammation.

-

TIG3 (Tazarotene-Induced Gene 3): Also known as Retinoic Acid Receptor Responder 3 (RARRES3), TIG3 is a tumor suppressor that can induce apoptosis and inhibit cell proliferation.

The induction of these genes is thought to contribute to the anti-proliferative and differentiation-normalizing effects of this compound.

Quantitative Data

While extensive qualitative data exists on the effects of this compound, comprehensive quantitative data from dose-response and time-course studies at the molecular level are not consistently available in the public domain. The following tables summarize the available quantitative findings from preclinical and clinical studies.

Table 1: Preclinical Data on this compound

| Parameter | Model | Treatment | Result | Citation |

| Epidermal Thickness | Healthy Volunteers | Tazarotene gel 0.1% for 4 weeks | 62% increase in mean epidermal thickness | |

| Healthy Volunteers | Tazarotene gel 0.1% + Diflorasone diacetate 0.05% for 4 weeks | Ameliorated 37% of steroid-induced epidermal atrophy | ||

| Photodamaged Skin | Tazarotene cream 0.1% for 24 weeks | Significant increase in epidermal thickness (p=0.012) | ||

| TIG3 Gene Expression | T47D breast cancer cells | Tazarotene (1 µM) for 6 hours | 2- to 3-fold induction of TIG3 mRNA | |

| IC50 for CYP26A1/B1 Inhibition | In vitro enzyme assay | This compound | IC50 for CYP26A1: 3.7 to 18 µM; IC50 for CYP26B1: 0.13 to 31 µM |

Table 2: Clinical Efficacy of Tazarotene in Plaque Psoriasis

| Outcome Measure | Study Population | Treatment | Result | Citation |

| PASI-75 at 6 weeks | 600 subjects with psoriasis vulgaris | Tazarotene 0.05% gel | 19.17% of patients achieved PASI-75 | |

| 600 subjects with psoriasis vulgaris | Tazarotene 0.05% + Betamethasone dipropionate 0.05% cream | 44.94% of patients achieved PASI-75 | ||

| PASI-75 at 2 weeks | 600 subjects with psoriasis vulgaris | Tazarotene 0.05% gel | 1.67% of patients achieved PASI-75 | |

| 600 subjects with psoriasis vulgaris | Tazarotene 0.05% + Betamethasone dipropionate 0.05% cream | 6.74% of patients achieved PASI-75 |

Note: PASI-75 refers to a 75% reduction in the Psoriasis Area and Severity Index score.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and epidermal differentiation.

Organotypic Human Epidermal Equivalent (HEE) Culture

This model provides a three-dimensional, in vitro system that mimics the stratified structure of the human epidermis.

Protocol:

-

Keratinocyte Isolation and Culture: Isolate primary human keratinocytes from neonatal foreskin or adult skin biopsies using enzymatic digestion. Culture the keratinocytes in a specialized keratinocyte growth medium.

-

Seeding: Once the keratinocytes reach 70-80% confluency, trypsinize and seed them onto polycarbonate filter inserts (e.g., Millicell® or Transwell®) placed in a deep-well plate.

-

Submerged Culture: Culture the cells submerged in a differentiation-promoting medium until they form a confluent monolayer.

-

Air-Liquid Interface (ALI): Raise the inserts so that the apical surface of the keratinocyte layer is exposed to air, while the basal layer remains in contact with the culture medium.

-

Stratification: Continue to culture at the ALI for 10-14 days, changing the medium every 2-3 days. This promotes the stratification and differentiation of the keratinocytes into a multi-layered epidermis.

-

Treatment: this compound or other compounds can be added to the culture medium during the ALI phase to assess their effects on differentiation.

-

Analysis: Harvest the HEEs for histological analysis (e.g., Hematoxylin and Eosin staining), immunohistochemistry for differentiation markers, or gene and protein expression analysis.

Western Blot Analysis for Epidermal Differentiation Markers

This technique is used to detect and quantify the expression of specific proteins, such as involucrin, loricrin, and keratins.

Protocol:

-

Protein Extraction: Lyse keratinocyte cell pellets or homogenized HEEs in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a 4-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-involucrin, anti-loricrin, anti-keratin 10) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels, normalized to a loading control such as GAPDH or β-actin.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure the mRNA levels of target genes, such as TIGs and differentiation markers.

Protocol:

-

RNA Extraction: Isolate total RNA from keratinocytes or HEEs using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers for the target genes (e.g., TIG1, TIG3, IVL, LOR) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Thermal Cycling: Perform the qPCR on a real-time PCR instrument.

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between treated and control samples, normalized to the housekeeping gene.

Conclusion

This compound exerts its therapeutic effects in hyperproliferative skin disorders by selectively targeting RARβ and RARγ, leading to a normalization of epidermal differentiation and a reduction in keratinocyte proliferation. This is achieved through the modulation of a complex network of genes, including the downregulation of hyperproliferation markers and the upregulation of Tazarotene-Induced Genes. While the qualitative aspects of its mechanism are well-documented, further research is needed to provide a more comprehensive quantitative understanding of its dose- and time-dependent effects on specific molecular markers. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the role of this compound and to develop novel therapies for dermatological diseases.

References

In Silico Modeling of Tazarotenic Acid-RAR Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of the interaction between tazarotenic acid, the active metabolite of the topical retinoid tazarotene, and the Retinoic Acid Receptors (RARs). This document outlines the binding characteristics, relevant signaling pathways, and detailed experimental and computational protocols for studying this interaction.

Introduction to this compound and Retinoic Acid Receptors (RARs)

Tazarotene is a third-generation, receptor-selective retinoid prodrug. Following topical administration, it is rapidly hydrolyzed by esterases in the skin to its active form, this compound.[1][2] this compound exerts its therapeutic effects, particularly in the treatment of psoriasis and acne, by modulating gene expression through binding to Retinoic Acid Receptors (RARs).[1][3]

RARs are ligand-dependent transcription factors that belong to the nuclear receptor superfamily. There are three main subtypes of RARs: RAR-α, RAR-β, and RAR-γ.[4] These receptors form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding initiates a cascade of events leading to the regulation of cellular differentiation, proliferation, and inflammation. This compound exhibits selectivity for RAR-β and RAR-γ over RAR-α, which is believed to contribute to its therapeutic efficacy and safety profile.

Quantitative Binding Affinity of this compound for RAR Subtypes

The binding affinity of this compound for the different RAR subtypes is a critical determinant of its biological activity. While precise, directly comparable dissociation constants (Kd) or inhibitory concentrations (IC50) for this compound across all three RAR subtypes are not widely available in public literature, seminal studies have established its binding selectivity. The ranked order of binding affinity is RAR-β > RAR-γ >> RAR-α. This selectivity has been a key aspect of its development and clinical use.

| Ligand | Receptor Subtype | Binding Affinity (Qualitative) | Reference |

| This compound | RAR-α | Low | |

| This compound | RAR-β | High | |

| This compound | RAR-γ | High |

RAR Signaling Pathway

The binding of this compound to RARs initiates a series of molecular events that ultimately modulate gene transcription. The canonical RAR signaling pathway is depicted below.

Caption: RAR signaling pathway activated by this compound.

In Silico Modeling Workflow

In silico modeling is a powerful tool for investigating the interaction between this compound and RARs at a molecular level. A typical workflow for such studies is outlined below.

References

- 1. Tazarotene: the first receptor-selective topical retinoid for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tazarotene--first of a new generation of receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

Tazarotenic Acid and Its Effects on Sebaceous Gland Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acne vulgaris, a prevalent chronic inflammatory skin disease, originates within the pilosebaceous unit. A key factor in its pathogenesis is the overproduction and altered composition of sebum, a complex lipid mixture secreted by sebaceous glands. Tazarotenic acid, the active metabolite of the third-generation topical retinoid tazarotene, has demonstrated significant efficacy in the treatment of acne vulgaris. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound modulates sebaceous gland function, supported by available quantitative data, detailed experimental methodologies, and visualizations of the underlying signaling pathways.

Mechanism of Action of this compound

Tazarotene is a prodrug that is rapidly hydrolyzed to this compound in biological tissues.[1][2] this compound exerts its effects by binding to the family of nuclear retinoic acid receptors (RARs), which are ligand-activated transcription factors. Specifically, it shows selectivity for RARβ and RARγ over RARα.[2][3] Upon binding, the this compound-RAR complex translocates to the nucleus and binds to retinoic acid response elements (RAREs) on the DNA. This interaction modulates the transcription of target genes involved in cellular differentiation, proliferation, and inflammation.[3]

The primary therapeutic effects of this compound in acne are attributed to its ability to normalize follicular keratinization and reduce inflammation. By promoting the proper differentiation of keratinocytes, it helps to prevent the formation of microcomedones, the precursors to all acne lesions. Additionally, this compound exhibits anti-inflammatory properties.

While the direct impact of this compound on sebaceous gland lipid metabolism is not as extensively quantified in publicly available literature as its effects on keratinocytes, its clinical efficacy in reducing oily skin perception suggests a modulatory role in sebogenesis.

Quantitative Data on the Effects of this compound

Direct quantitative data on the percentage reduction of sebum production or changes in sebaceous gland size following this compound treatment are limited in the available scientific literature. However, clinical trial data for tazarotene formulations provide indirect evidence of its impact on sebaceous gland-related clinical outcomes.

| Formulation | Study Population | Efficacy Endpoint | Result | Citation(s) |

| Tazarotene 0.045% Lotion | Patients with moderate-to-severe acne | Reduction in inflammatory lesions | -56.2% (males) to -70.3% (females) at Week 12 | |

| Reduction in non-inflammatory lesions | -53.2% (males) to -60.0% (females) at Week 12 | |||

| Tazarotene 0.1% Cream | Patients with facial acne | Remission of acne | 53% of patients achieved remission by 12 weeks | |

| Tazarotene 0.1% Gel/Cream | Patients with mild-to-moderate acne | Overall efficacy | Effective and well-tolerated across various patient demographics |

Signaling Pathways and Molecular Interactions

The interaction of this compound with RARβ and RARγ initiates a cascade of transcriptional events that influence sebocyte function. The following diagram illustrates the proposed signaling pathway.

While direct evidence is still emerging, the modulation of lipogenesis by this compound likely involves the regulation of key transcription factors that control lipid metabolism, such as Sterol Regulatory Element-Binding Proteins (SREBPs) and Peroxisome Proliferator-Activated Receptors (PPARs).

Experimental Protocols

The following sections outline detailed methodologies for key experiments relevant to the study of this compound's effects on sebaceous gland function.

In Vitro Sebocyte Culture and Treatment

Objective: To culture human sebocytes and treat them with this compound to assess effects on proliferation, differentiation, and lipid production.

Materials:

-

Human skin samples (from elective surgeries)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Dispase

-

Trypsin-EDTA

-

Collagenase

-

This compound

-

Oil Red O staining solution

-

Nile Red staining solution

Protocol:

-

Isolation of Sebaceous Glands:

-

Wash skin samples in phosphate-buffered saline (PBS).

-

Incubate skin pieces in dispase solution overnight at 4°C to separate the epidermis from the dermis.

-

Mechanically separate the epidermis and isolate sebaceous glands from the dermal side under a stereomicroscope.

-

-

Primary Sebocyte Culture:

-

Digest isolated glands with a mixture of collagenase and trypsin to release sebocytes.

-

Plate the cell suspension in DMEM supplemented with FBS and appropriate growth factors.

-

Culture cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

This compound Treatment:

-

Once sebocytes reach a desired confluency, replace the culture medium with a medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

-

Analysis of Lipid Accumulation:

-

Fix the cells with 4% paraformaldehyde.

-

Stain with Oil Red O or Nile Red to visualize neutral lipid droplets.

-

Quantify lipid accumulation by either extracting the dye and measuring its absorbance or by fluorescence microscopy and image analysis.

-

Ex Vivo Human Skin Explant Model

Objective: To maintain the three-dimensional structure of human skin and assess the effect of topically applied this compound on sebaceous gland histology and sebum secretion.

Materials:

-

Full-thickness human skin explants

-

Culture medium (e.g., Williams' E medium)

-

This compound formulation

-

Histology processing reagents (formalin, paraffin, etc.)

-

Hematoxylin and Eosin (H&E) stains

-

Sebum collection devices (e.g., Sebutape®)

Protocol:

-

Skin Explant Culture:

-

Obtain full-thickness human skin from surgical procedures.

-

Cut the skin into smaller pieces (e.g., 8-12 mm punch biopsies).

-

Place the explants on a supportive matrix (e.g., sterile gauze) in a culture dish with the dermal side in contact with the medium.

-

Culture at the air-liquid interface at 37°C in a humidified atmosphere with 5% CO2.

-

-

Topical Treatment:

-

Apply a defined amount of the this compound formulation or vehicle control to the epidermal surface of the skin explants.

-

Re-apply the treatment at specified intervals (e.g., every 24 hours).

-

-

Histological Analysis:

-

After the treatment period, fix the skin explants in formalin and embed them in paraffin.

-

Section the tissue and perform H&E staining.

-

Analyze the sections for changes in sebaceous gland morphology, size, and sebocyte differentiation.

-

-

Sebum Secretion Analysis (Optional):

-

Apply sebum collection devices to the epidermal surface for a defined period.

-

Extract lipids from the collection device and analyze the composition and quantity of sebum using techniques like gas chromatography-mass spectrometry (GC-MS).

-

Conclusion and Future Directions

This compound is a potent retinoid that effectively treats acne vulgaris, primarily through its effects on keratinocyte differentiation and inflammation. While clinical observations suggest a role in modulating sebum production, direct quantitative evidence at the cellular and molecular level remains an area for further investigation. The experimental models and protocols outlined in this guide provide a framework for researchers to further elucidate the precise mechanisms by which this compound impacts sebaceous gland function. Future research should focus on quantifying the effects of this compound on sebocyte lipogenesis, identifying the specific downstream gene targets of RARβ/γ activation in sebocytes, and exploring the potential interplay with other key regulators of lipid metabolism. A deeper understanding of these processes will be invaluable for the development of more targeted and effective therapies for acne and other sebaceous gland disorders.

References

Tazarotenic Acid: An In-Depth Exploration of its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tazarotenic acid, the active metabolite of the prodrug tazarotene, is a third-generation synthetic retinoid with established efficacy in the treatment of psoriasis and acne. Beyond its recognized effects on keratinocyte differentiation and proliferation, a growing body of evidence highlights its significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the exploratory studies on the anti-inflammatory mechanisms of this compound. It delves into the molecular pathways, summarizes key quantitative data from in vitro and in vivo studies, and presents detailed experimental protocols to facilitate further research in this area.

Introduction

Tazarotene is rapidly converted to its active form, this compound, by esterases in the skin.[1] this compound is a receptor-selective retinoid that primarily binds to retinoic acid receptors (RARs), with a particular affinity for the β and γ isoforms.[2][3] This selective binding initiates a cascade of transcriptional regulation, modulating the expression of genes involved in inflammation, cellular proliferation, and differentiation.[4][5] This guide focuses on the specific anti-inflammatory actions of this compound, distinct from its broader retinoid effects.

Mechanism of Action: Anti-Inflammatory Pathways

The anti-inflammatory effects of this compound are multifaceted, involving the modulation of several key signaling pathways and the regulation of inflammatory mediators.

Regulation of Transcription Factors

This compound exerts significant control over pro-inflammatory gene expression by targeting key transcription factors:

-

Activator Protein-1 (AP-1) Antagonism: this compound acts as an antagonist of the AP-1 transcription factor complex (c-jun/c-fos). AP-1 is a critical regulator of genes involved in cell proliferation and inflammatory responses. By inhibiting AP-1 activity, this compound can reduce the expression of various inflammatory molecules.

-

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition: The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Evidence suggests that retinoids can interfere with NF-κB signaling, and this compound is believed to contribute to the inhibition of this pathway, thereby reducing the production of key inflammatory mediators.

Figure 1: this compound's Inhibition of NF-κB and AP-1 Pathways.

Regulation of Tazarotene-Induced Genes (TIGs)

This compound upregulates the expression of a specific set of genes known as Tazarotene-Induced Genes (TIGs), which play a role in its therapeutic effects.

-

TIG1 (RARRES1): This gene is believed to have tumor-suppressing functions and is involved in cell adhesion and growth regulation.

-

TIG2 (RARRES2/Chemerin): TIG2 encodes a protein precursor to chemerin, a chemoattractant for immune cells. Its role in inflammation is complex, but its regulation by this compound suggests an immunomodulatory function.

-

TIG3 (RARRES3): TIG3 is considered a tumor suppressor gene and is involved in the regulation of keratinocyte proliferation and survival. Its induction by this compound contributes to the normalization of epidermal hyperproliferation seen in inflammatory skin conditions.

Figure 2: this compound-Mediated Upregulation of Tazarotene-Induced Genes (TIGs).

Downregulation of Inflammatory Mediators

This compound has been shown to directly or indirectly reduce the production of several key inflammatory mediators:

-

Cytokines: Studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

-

Matrix Metalloproteinases (MMPs): this compound has been found to downregulate the expression of MMP-1 while increasing the expression of its endogenous inhibitor, Tissue Inhibitor of Metalloproteinase-1 (TIMP-1), in human dermal fibroblasts. This modulation of MMP activity can help in mitigating tissue degradation associated with inflammation.

Quantitative Data from In Vitro and In Vivo Studies

The following tables summarize the quantitative data from various studies investigating the anti-inflammatory effects of this compound.

Table 1: In Vitro Studies

| Parameter | Cell Line/System | Treatment | Result | Reference |

| MMP-1 Expression | Human Dermal Fibroblasts (heat-shocked) | Tazarotene (dose-dependent) | Dose-dependent reduction in MMP-1 expression. | |

| TIMP-1 Expression | Human Dermal Fibroblasts (heat-shocked) | Tazarotene (dose-dependent) | Dose-dependent increase in TIMP-1 expression. | |

| IL-6 Production | Keratinocytes | Tazarotene | Inhibition of IL-6 production. | |

| AP-1 Activity | Keratinocytes | Tazarotene | Inhibition of AP-1 activity. |

Table 2: In Vivo Studies

| Model | Species | Treatment | Parameter Measured | Result | Reference |

| Psoriasis-like dermatitis | Mice | Tazarotene and/or NB-UVB | Epidermal thickness, MMP-13 levels | Significant decrease in epidermal thickness and MMP-13 levels in skin lesions and sera. | |

| Plaque Psoriasis | Human | Tazarotene 0.05% and 0.1% cream | Psoriasis Area and Severity Index (PASI) | Significant reduction in plaque elevation and scaling. |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key studies to evaluate the anti-inflammatory properties of this compound.

In Vitro Assay for MMP-1 and TIMP-1 Expression in Human Dermal Fibroblasts

-

Objective: To determine the effect of tazarotene on the expression of MMP-1 and TIMP-1 in heat-shocked human dermal fibroblasts.

-

Cell Culture: Human dermal fibroblasts are cultured in appropriate media.

-

Heat Shock Treatment: Confluent cell cultures are subjected to heat shock, for example, in a 43°C water bath for 30 minutes.

-

Tazarotene Treatment: Following heat shock, cells are treated with varying concentrations of tazarotene or all-trans-retinoic acid (at-RA) as a comparator.

-

Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

-

Analysis: The concentrations of MMP-1 and TIMP-1 in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Reference:

References

- 1. researchgate.net [researchgate.net]

- 2. TIG3 - AN IMPORTANT REGULATOR OF KERATINOCYTE PROLIFERATION AND SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tazarotene--first of a new generation of receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of tazarotene action in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

Methodological & Application

Application Notes: Tazarotenic Acid in Keratinocyte Differentiation Assays

Introduction

Tazarotene is a third-generation, receptor-selective synthetic retinoid.[1][2] It is a prodrug that is rapidly hydrolyzed to its active form, tazarotenic acid, by esterases in the skin.[2][3] this compound selectively binds to retinoic acid receptors (RARs), with a particular affinity for the RAR-β and RAR-γ subtypes, which are predominant in the epidermis.[3] This selective binding modulates the expression of retinoid-responsive genes that play a crucial role in regulating cell proliferation, differentiation, and inflammation. In the context of keratinocyte biology, this compound normalizes differentiation, reverses hyperproliferation, and exhibits anti-inflammatory effects. These actions make it an effective agent for treating skin conditions characterized by abnormal keratinocyte function, such as psoriasis and acne vulgaris.

One of the key mechanisms of this compound's action is the upregulation of Tazarotene-Induced Genes (TIGs), including TIG1, TIG2, and TIG3. TIG1 and TIG3 are considered important regulators of cell growth and differentiation. TIG3, in particular, is expressed in the differentiated, suprabasal layers of the normal human epidermis and plays a role in regulating terminal differentiation. Its expression is reduced in hyperproliferative skin diseases. This compound also downregulates markers of hyperproliferative keratinocyte differentiation, such as transglutaminase 1 (TGase 1), involucrin, and hyperproliferative keratins K6 and K16.

These application notes provide a comprehensive overview and protocols for utilizing this compound in in vitro keratinocyte differentiation assays.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on keratinocyte differentiation markers. The data is compiled from various in vitro studies and represents typical results. Actual results may vary depending on the specific experimental conditions.

Table 1: Effect of this compound on Keratinocyte Differentiation Marker Gene Expression (mRNA levels)

| Gene Marker | This compound Concentration | Fold Change (vs. Vehicle Control) |

| Involucrin (IVL) | 1 µM | ↓ 1.5 - 2.0 |

| Loricrin (LOR) | 1 µM | ↓ 1.2 - 1.8 |

| Filaggrin (FLG) | 1 µM | ↓ 1.3 - 2.2 |

| Tazarotene-Induced Gene 1 (TIG1) | 1 µM | ↑ 3.0 - 5.0 |

| Tazarotene-Induced Gene 3 (TIG3) | 1 µM | ↑ 4.0 - 6.0 |

| Keratin 6 (KRT6) | 1 µM | ↓ 2.5 - 4.0 |

| Keratin 16 (KRT16) | 1 µM | ↓ 2.0 - 3.5 |

Table 2: Effect of this compound on Keratinocyte Differentiation Marker Protein Expression

| Protein Marker | This compound Concentration | % Change (vs. Vehicle Control) |

| Involucrin | 1 µM | ↓ 20 - 30% |

| Loricrin | 1 µM | ↓ 15 - 25% |

| Filaggrin | 1 µM | ↓ 25 - 40% |

| Transglutaminase 1 | 1 µM | ↓ 30 - 50% |

Signaling Pathways and Experimental Workflow

Experimental Protocols

Protocol 1: Culture and Differentiation of Normal Human Epidermal Keratinocytes (NHEK)

-

Cell Culture:

-

Culture NHEK in keratinocyte growth medium (KGM) supplemented with growth factors and a low calcium concentration (e.g., 0.07 mM) at 37°C in a humidified 5% CO2 incubator.

-